molecular formula C34H42Na3O11S3 B594430 8-OLEOYLOXYPYRENE-1,3,6-TRISULFONIC ACID  TRISODIUM SALT* CAS No. 129786-59-0

8-OLEOYLOXYPYRENE-1,3,6-TRISULFONIC ACID TRISODIUM SALT*

Cat. No.: B594430
CAS No.: 129786-59-0
M. Wt: 791.848
InChI Key: SLTCXLJKRWVMAN-BZKIHGKGSA-N
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Description

8-Oleoyloxypyrene-1,3,6-trisulfonic acid trisodium salt is a highly water-soluble compound used primarily as a fluorescent probe in various biochemical assays. It is known for its strong fluorescence properties, making it suitable for detecting enzyme activities, particularly esterases and lipases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oleoyloxypyrene-1,3,6-trisulfonic acid trisodium salt involves the esterification of 1-hydroxypyrene-3,6,8-trisulfonic acid trisodium salt with oleic acid. This reaction typically requires a dehydrating agent and is conducted under controlled temperature conditions to ensure the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Oleoyloxypyrene-1,3,6-trisulfonic acid trisodium salt primarily undergoes ester hydrolysis reactions. It is also involved in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrene derivatives and oleic acid .

Scientific Research Applications

8-Oleoyloxypyrene-1,3,6-trisulfonic acid trisodium salt is widely used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe to study reaction mechanisms and kinetics.

    Biology: Employed in assays to detect enzyme activities, particularly esterases and lipases.

    Medicine: Utilized in diagnostic assays to monitor enzyme levels in biological samples.

    Industry: Applied in the development of biosensors and other analytical devices.

Mechanism of Action

The compound exerts its effects through its strong fluorescence properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be measured to determine the presence and activity of certain enzymes. The molecular targets include esterases and lipases, and the pathways involved are related to the hydrolysis of ester bonds .

Comparison with Similar Compounds

Similar Compounds

  • 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt
  • 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt
  • 8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt

Uniqueness

8-Oleoyloxypyrene-1,3,6-trisulfonic acid trisodium salt is unique due to its oleic acid ester, which enhances its hydrophobic interactions and makes it particularly suitable for studying lipid-related enzymes .

Properties

CAS No.

129786-59-0

Molecular Formula

C34H42Na3O11S3

Molecular Weight

791.848

IUPAC Name

8-[(Z)-octadec-9-enoyl]oxypyrene-1,3,6-trisulfonic acid;sodium

InChI

InChI=1S/C34H42O11S3.3Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-32(35)45-28-22-29(46(36,37)38)25-20-21-27-31(48(42,43)44)23-30(47(39,40)41)26-19-18-24(28)33(25)34(26)27;;;/h9-10,18-23H,2-8,11-17H2,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44);;;/b10-9-;;;

InChI Key

SLTCXLJKRWVMAN-BZKIHGKGSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na]

Origin of Product

United States

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